N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide
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Overview
Description
N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide is a compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide typically involves the following steps:
Formation of the pyrazolopyrimidine core: This is achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and β-diketones.
Introduction of the 3-methylphenyl group: This step involves a substitution reaction where the pyrazolopyrimidine core is reacted with a 3-methylphenyl halide under basic conditions.
Attachment of the cyclohexanecarbohydrazide moiety: This is done through a condensation reaction between the substituted pyrazolopyrimidine and cyclohexanecarbohydrazide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium or potassium permanganate in neutral or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant anticancer activity against various cancer cell lines.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer and viral infections.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide involves:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target CDK2 and have been studied for their anticancer properties.
Uniqueness
N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets .
Properties
Molecular Formula |
C19H22N6O |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide |
InChI |
InChI=1S/C19H22N6O/c1-13-6-5-9-15(10-13)25-18-16(11-22-25)17(20-12-21-18)23-24-19(26)14-7-3-2-4-8-14/h5-6,9-12,14H,2-4,7-8H2,1H3,(H,24,26)(H,20,21,23) |
InChI Key |
BKOPJPWDGYWYJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4CCCCC4 |
Origin of Product |
United States |
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